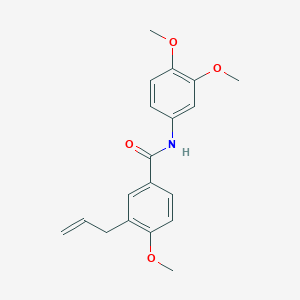![molecular formula C21H25FN2O3 B4429538 1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4429538.png)
1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine
Overview
Description
1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FMPB is a piperazine derivative that belongs to the class of compounds known as phenylpiperazines. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Mechanism of Action
1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological functions. This compound has also been shown to have a high affinity for the serotonin transporter (SERT), which is involved in the reuptake of serotonin in the brain. This property of this compound makes it a potential candidate for the development of new antidepressant drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the serotonin system in the brain. It has been found to increase the levels of extracellular serotonin in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood regulation. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine has several advantages for lab experiments, including its high selectivity for the serotonin 5-HT1A receptor, its potential as a radioligand for PET imaging studies, and its ability to increase the levels of extracellular serotonin in the brain. However, this compound has some limitations, including its relatively low potency as a serotonin antagonist and its limited solubility in water.
Future Directions
There are several potential future directions for the study of 1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine. One of the significant areas of research is the development of new antidepressant drugs based on the properties of this compound. Another potential direction is the use of this compound as a radioligand for PET imaging studies in humans. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various psychiatric disorders.
Scientific Research Applications
1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of neuroscience, where it has been used as a ligand for studying the serotonin receptor system. This compound has also shown potential as a radioligand in positron emission tomography (PET) imaging studies for the visualization of serotonin receptors in the brain.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-3-20(27-19-10-8-18(26-2)9-11-19)21(25)24-14-12-23(13-15-24)17-6-4-16(22)5-7-17/h4-11,20H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAIUBWOIMCFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4429459.png)

![1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429465.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4429470.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429481.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methylphenyl)urea](/img/structure/B4429503.png)
![7-(2,3-difluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4429508.png)
![1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429514.png)
![N'-cyclohexyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429530.png)
![N-(2,6-dimethylphenyl)-3-{[2-(2-hydroxyethyl)piperidin-1-yl]methyl}benzamide](/img/structure/B4429539.png)
![N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429547.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4429549.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4429556.png)